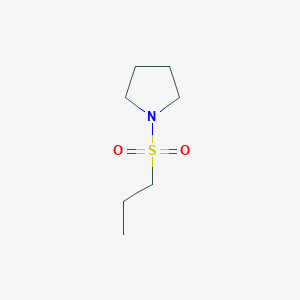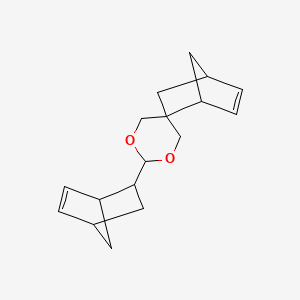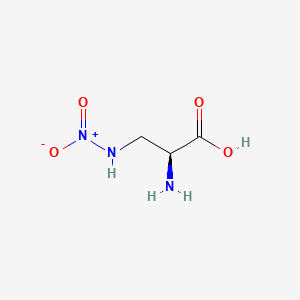![molecular formula C12H7N5O2 B14170700 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol CAS No. 166766-15-0](/img/structure/B14170700.png)
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is a heterocyclic compound that features a unique structure combining triazole and benzoxadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with triazole derivatives under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as copper salts or other transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The triazole and benzoxadiazole moieties contribute to its binding affinity and specificity, allowing it to modulate specific pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.
Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety also show comparable properties in terms of fluorescence and electronic characteristics.
Uniqueness: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is unique due to the combination of both triazole and benzoxadiazole rings in a single molecule
Eigenschaften
CAS-Nummer |
166766-15-0 |
|---|---|
Molekularformel |
C12H7N5O2 |
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
2-(triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol |
InChI |
InChI=1S/C12H7N5O2/c18-10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-19-15-8/h1-6,18H |
InChI-Schlüssel |
KIACNIKPMWVBNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)O |
Löslichkeit |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)



![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)

![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)





